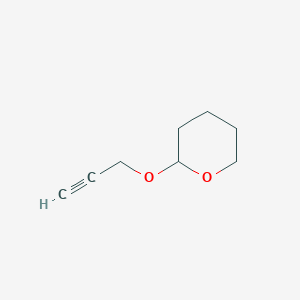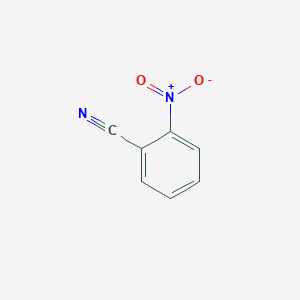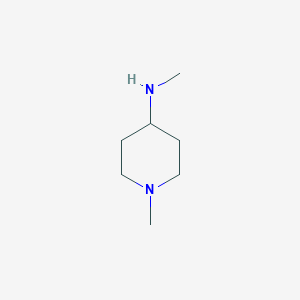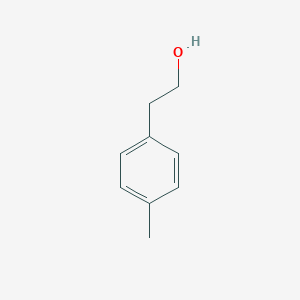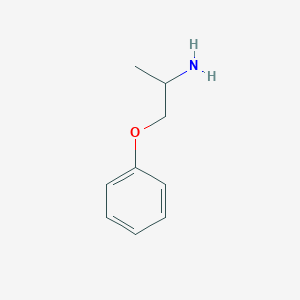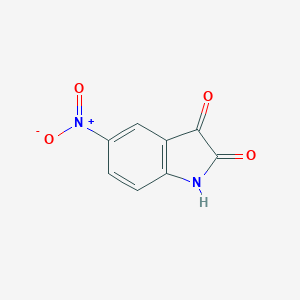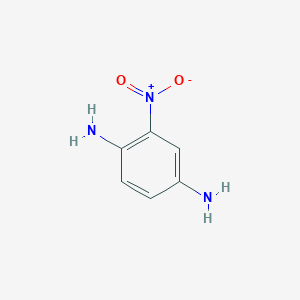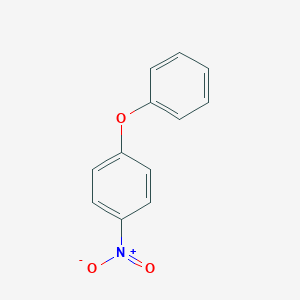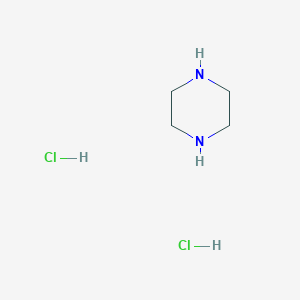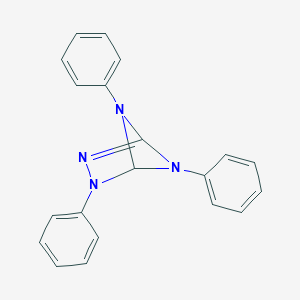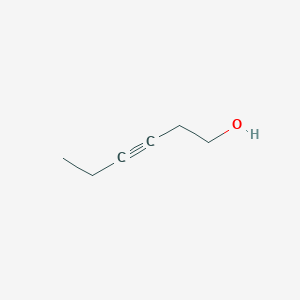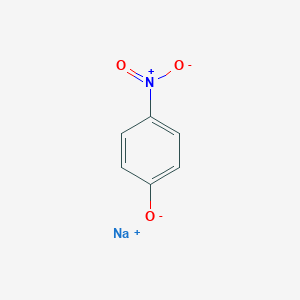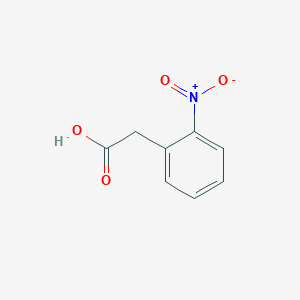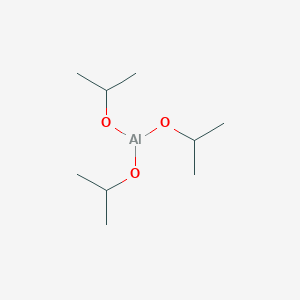
Aluminium isopropoxide
Overview
Description
Aluminium isopropoxide is a metal-organic compound that consists of an aluminium atom bonded with three isopropoxide ligands . It is a versatile and inexpensive Lewis acid catalyst and dehydrating agent widely used in the field of organic transformations, sol-gel processing, and rechargeable batteries .
Synthesis Analysis
Aluminium isopropoxide is used as a precursor for the synthesis of high-surface-area alumina and other aluminium-containing materials . It is also used in the non-aqueous synthesis of nano-sized aluminium(III) isopropoxide derivatives .Molecular Structure Analysis
The molecular structure of aluminium isopropoxide is tetrameric, as verified by NMR spectroscopy and X-ray crystallography . The species is described by the formula Al[(μ-O-i-Pr)2Al(O-i-Pr)2]3 . The unique central Al is octahedral, and three other Al centers adopt tetrahedral geometry .Chemical Reactions Analysis
Aluminium isopropoxide readily hydrolyzes in water to isopropanol and aluminium (III) hydroxide . It is used in Oppenauer oxidations and Meerwein-Ponndorf-Verley (MPV) reductions .Physical And Chemical Properties Analysis
Aluminium isopropoxide is a white solid with a density of 1.035 g cm−3 . . It decomposes in water and is poorly soluble in isopropanol .Scientific Research Applications
Catalysis in Petrochemistry
Scientific Field
Petrochemistry and Oil Refining
Application Summary
AIP is utilized in petrochemistry for its catalytic properties, particularly in the synthesis of amorphous aluminum compounds used in oil upgrading. These compounds serve as catalysts or catalyst supports in various petrochemical processes .
Methods of Application
The application involves the synthesis of amorphous aluminum compounds through methods that ensure the desired structural and catalytic properties. These compounds are then integrated into petrochemical processes as catalysts or supports .
Results and Outcomes
Amorphous aluminum compounds, synthesized using AIP, have demonstrated promising catalytic performance in oil upgrading. They contribute to the efficient processing of heavy oils and asphaltenes, leading to improved yield and quality of refined products .
Organic Transformations
Scientific Field
Organic Chemistry
Application Summary
AIP acts as a catalyst in organic transformations, such as the Meerwein–Ponndorf–Verley (MPV) reduction and Oppenauer oxidation, which are essential for synthesizing various organic compounds .
Methods of Application
In MPV reductions, AIP facilitates the conversion of ketones and aldehydes to alcohols. For Oppenauer oxidations, it aids in the oxidation of secondary alcohols to ketones .
Results and Outcomes
The use of AIP in these reactions has been characterized by high chemoselectivity and the ability to drive reactions towards thermodynamically stable products, making it a valuable reagent in organic synthesis .
Sol-Gel Processing
Scientific Field
Materials Science
Application Summary
AIP is employed as a precursor in sol-gel processes to synthesize alumina nanoparticles and multimetallic oxides, which have applications in creating advanced materials .
Methods of Application
The sol-gel process involves hydrolyzing AIP to form a colloidal suspension or “sol,” which then undergoes condensation reactions to form an integrated network or “gel.” This gel is then dried and calcined to produce the desired oxide materials .
Results and Outcomes
The materials synthesized through this method exhibit high surface areas and tailored properties, suitable for applications such as catalysis, adsorption, and as components in electronic devices .
Lithium-Ion Batteries
Scientific Field
Energy Storage
Application Summary
In the field of energy storage, AIP is used as a coating material to enhance the cycling stability and performance of electrodes in lithium-ion batteries .
Methods of Application
AIP is applied as a coating on electrode materials to improve their electrochemical properties and to protect against degradation during battery cycling .
Results and Outcomes
Electrodes coated with materials derived from AIP have shown improved cycling stability and enhanced overall battery performance, contributing to the development of more reliable energy storage systems .
Polymerization
Scientific Field
Polymer Chemistry
Application Summary
AIP serves as a catalyst in the ring-opening polymerization of lactides and lactones, which is crucial for producing biodegradable polymers .
Methods of Application
The polymerization process involves the use of AIP to initiate and propagate the ring-opening of cyclic monomers, leading to the formation of polymeric chains .
Results and Outcomes
The polymers produced using AIP as a catalyst are characterized by their controlled molecular weights and compositions, making them suitable for medical and environmental applications .
Nanomaterial Synthesis
Application Summary
AIP is used as a starting material in the synthesis of various nanomaterials, including those for transparent ceramics and catalytic applications .
Methods of Application
Nanomaterials are synthesized by reacting AIP with other compounds under controlled conditions to form nanoparticles or nanostructures with specific properties .
Results and Outcomes
The resulting nanomaterials exhibit unique characteristics such as increased catalytic lifetime and selectivity, which are beneficial for their respective technological applications .
These applications highlight the multifaceted role of Aluminium isopropoxide in scientific research, contributing to advancements in various fields through its chemical properties and versatility.
Pharmaceutical Intermediates
Scientific Field
Pharmaceutical Chemistry
Application Summary
AIP is used as an intermediate in the synthesis of various pharmaceutical products, such as vitamins and hormones like isophytol, testosterone, progesterone, and ethisterone .
Methods of Application
The compound is involved in the synthesis of alkoxides, chelates, and acrylates, which are key intermediates in the production of these pharmaceuticals .
Results and Outcomes
The use of AIP has facilitated the development of efficient synthesis routes for these compounds, leading to the production of high-purity pharmaceutical products .
Aluminate Coupling Agents
Scientific Field
Material Chemistry
Application Summary
AIP serves as a material for aluminate coupling agents, which are used to improve the interface between inorganic fillers and organic polymers in composite materials .
Methods of Application
Aluminate coupling agents synthesized from AIP are applied to inorganic fillers to enhance their compatibility with organic matrices .
Results and Outcomes
The improved interfacial bonding results in composite materials with enhanced mechanical properties and durability .
Alcoholysis and Ester Exchange Reactions
Scientific Field
Organic Synthesis
Application Summary
AIP is utilized in alcoholysis and ester exchange reactions, which are fundamental processes in organic synthesis for producing esters and other derivatives .
Methods of Application
In these reactions, AIP acts as a catalyst or reagent, facilitating the exchange of alkoxy groups between alcohols and esters .
Results and Outcomes
The reactions involving AIP are known for their high efficiency and selectivity, yielding desired ester products with excellent purity .
Transparent Ceramics
Scientific Field
Advanced Materials
Application Summary
AIP is a precursor in the synthesis of ZnAl2O4 powders, which are used to produce transparent ceramics with applications in optics and electronics .
Methods of Application
The sol-gel process involving AIP leads to the formation of ZnAl2O4 powders, which are then processed into transparent ceramic materials .
Results and Outcomes
Transparent ceramics derived from AIP-based processes exhibit superior optical properties and are used in high-tech applications such as laser systems and optical lenses .
Catalytic Nanomaterials
Scientific Field
Catalysis
Application Summary
AIP is used to fabricate nanosized SAPO-34 zeolites, which are catalysts with increased lifetime and selectivity for industrial chemical reactions .
Methods of Application
Nanosized SAPO-34 zeolites are synthesized from AIP through controlled crystallization processes .
Results and Outcomes
The SAPO-34 zeolites show a four-fold increase in catalytic lifetime and significantly increased selectivity, enhancing the efficiency of various chemical processes .
Tishchenko Reaction
Application Summary
AIP is employed in the Tishchenko reaction, which is used for the synthesis of esters from aldehydes .
Methods of Application
The reaction involves the use of AIP as a catalyst to facilitate the disproportionation of aldehydes into esters and alcohols .
Results and Outcomes
The Tishchenko reaction with AIP as a catalyst is noted for its simplicity and the ability to produce esters in high yields .
Safety And Hazards
Future Directions
The demand for aluminium isopropoxide is driven by its downstream applications. If there’s growth in the pharmaceutical industry or organic synthesis processes, that might drive up demand for aluminium isopropoxide . Innovation in these sectors could also lead to new uses for aluminium isopropoxide, potentially increasing its demand .
properties
IUPAC Name |
aluminum;propan-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.Al/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZOGRDCAXLAAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21AlO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027202 | |
| Record name | 2-Propanol, aluminum salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid, White hygroscopic solid; Soluble in ethanol, benzene and other organic solvents; Decomposes in water; [Merck Index] White granules with an odor of alcohol; [MSDSonline] | |
| Record name | 2-Propanol, aluminum salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum isopropylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3607 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
135 °C @ 10 mm Hg; 131 °C @ 7.5 mm Hg; 125.5 °C @ 5.5 mm Hg; 113 °C @ 2.5 mm Hg; 106 °C @ 1.5 mm Hg; 94 °C @ 0.5 mm Hg | |
| Record name | ALUMINUM ISOPROPYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5429 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, isopropanol, benzene, toluene, chloroform, carbon tetrachloride, petroleum hydrocarbons. | |
| Record name | ALUMINUM ISOPROPYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5429 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.025 @ 20 °C | |
| Record name | ALUMINUM ISOPROPYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5429 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Aluminium isopropoxide | |
Color/Form |
White solid, WHITE CRYSTALS | |
CAS RN |
555-31-7 | |
| Record name | Aluminum isopropylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, aluminum salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, aluminum salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium triisopropanolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALUMINUM ISOPROPOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7486191H8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALUMINUM ISOPROPYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5429 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
119 °C | |
| Record name | ALUMINUM ISOPROPYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5429 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


